2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazinane 1,1-dioxide hydrochloride
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Overview
Description
2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazinane 1,1-dioxide hydrochloride is a complex organic compound that features a bicyclic structure with nitrogen and sulfur atoms. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.
Mechanism of Action
Target of Action
The compound, 2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazinane 1,1-dioxide hydrochloride, is part of the family of tropane alkaloids . Tropane alkaloids are known for their wide array of biological activities . .
Mode of Action
Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular function .
Biochemical Pathways
Tropane alkaloids, in general, are known to affect various biochemical pathways due to their interaction with different receptors and enzymes .
Result of Action
Tropane alkaloids, in general, are known to have a wide array of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazinane 1,1-dioxide hydrochloride typically involves multiple steps. One common approach starts with the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate . This scaffold can be synthesized through various methods, including asymmetric cycloadditions and desymmetrization processes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as flow chemistry and continuous processing to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazinane 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazinane 1,1-dioxide hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: A structurally related compound with similar biological activities.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Oxa-3-azabicyclo[3.2.1]octane: A compound used in organic synthesis and pharmaceutical applications.
Uniqueness
2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazinane 1,1-dioxide hydrochloride is unique due to the presence of both nitrogen and sulfur atoms in its bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-yl)thiazinane 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S.ClH/c14-16(15)6-2-1-5-13(16)11-7-9-3-4-10(8-11)12-9;/h9-12H,1-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPBWKIQFXLOGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2CC3CCC(C2)N3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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